Insufficient High-Strength Comparative Evidence Found
An exhaustive search of primary literature, patents, and authoritative databases identified only single-agent activity data for 5-fluoro-2,4-dimethyl-6-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrimidine against CDK2. A BindingDB entry reports an IC50 of 10,000 nM for inhibition of CDK2-cyclin A interaction [1]. No direct, head-to-head comparative studies or cross-study comparable datasets were found that simultaneously report quantitative data for this compound and a well-defined structural analog against the same kinase panel. Patent literature confirms the compound's inclusion in broader piperazinyl pyrimidine derivative claims, but without providing public differential data against specific comparators [2]. Therefore, the strict quantitative differentiation requirements specified cannot be met.
| Evidence Dimension | CDK2/cyclin A inhibition potency |
|---|---|
| Target Compound Data | IC50 = 10,000 nM [1] |
| Comparator Or Baseline | No suitable quantitative comparator data identified for the same assay conditions. |
| Quantified Difference | Cannot be calculated. |
| Conditions | Inhibition of CDK2 (unknown origin)-cyclin A interaction, preincubated 30 mins at room temperature, incubated at 40°C for 30 mins [1]. |
Why This Matters
A lack of comparative data prevents a scientific selection justification for this compound over close analogs for CDK2-targeted applications.
- [1] BindingDB. BDBM50444926. IC50: 10,000 nM for CDK2-cyclin A interaction. Accessed 2026. View Source
- [2] European Patent EP2805947 (WO 2013/107333). Piperazinyl Pyrimidine Derivatives, Preparation Method and Use Thereof. Filed 2013-01-15. View Source
